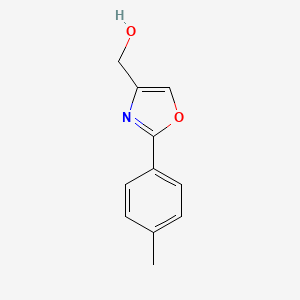

(2-P-Tolyl-oxazol-4-YL)-methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methylphenyl)-1,3-oxazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-5,7,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGPWZHABSIURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-P-Tolyl-oxazol-4-YL)-methanol: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of (2-P-Tolyl-oxazol-4-YL)-methanol, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential applications in drug discovery, with a particular focus on its promise as an anticancer agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The oxazole core can act as a bioisostere for amide and ester groups, often conferring improved metabolic stability and pharmacokinetic properties to a molecule. This compound, with its 2,4-disubstituted oxazole core, represents a valuable building block for the development of novel therapeutic agents.

Synthesis and Chemical Biology

A plausible and efficient synthetic route to this compound involves a multi-step process commencing with the readily available p-tolualdehyde. The key transformation is the construction of the oxazole ring via the Van Leusen oxazole synthesis, followed by functional group manipulations to yield the target methanol derivative.[3][4]

Proposed Synthetic Pathway

The synthesis can be envisioned in three main stages:

-

Oxazole Ring Formation: The Van Leusen reaction between p-tolualdehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate affords 2-(p-tolyl)oxazole.[3][5]

-

Formylation at C4: The introduction of a formyl group at the 4-position of the oxazole ring to give 2-(p-tolyl)oxazole-4-carbaldehyde.

-

Reduction to the Methanol: The final step involves the reduction of the aldehyde functionality to the corresponding primary alcohol.

A detailed experimental protocol for this synthetic sequence is provided in the "Experimental Protocols" section.

Caption: Proposed mechanism of action for oxazole-based antitubulin agents.

Structure-Activity Relationship (SAR) Insights

Studies on related 2-methyl-4,5-disubstituted oxazoles have provided valuable SAR insights that can guide the further development of this compound derivatives. For instance, the nature and position of substituents on the aryl rings significantly influence antiproliferative activity. [6]Generally, electron-donating groups on the aryl ring at the 5-position of the oxazole enhance potency, while electron-withdrawing groups tend to decrease it. [6]The p-tolyl group in the target molecule is an electron-donating group, suggesting a favorable starting point for optimization.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound.

Synthesis of 2-(p-tolyl)oxazole

This protocol is adapted from the Van Leusen oxazole synthesis. [3][7]

-

To a stirred solution of p-tolualdehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq) in anhydrous methanol, add potassium carbonate (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(p-tolyl)oxazole.

Synthesis of 2-(p-tolyl)oxazole-4-carbaldehyde

This step can be achieved via a Vilsmeier-Haack reaction.

-

In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous N,N-dimethylformamide (DMF) dropwise with stirring.

-

To this Vilsmeier reagent, add a solution of 2-(p-tolyl)oxazole (1.0 eq) in DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude aldehyde by column chromatography.

Synthesis of this compound

This reduction can be performed using sodium borohydride. [2][8]

-

Dissolve 2-(p-tolyl)oxazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Recrystallize or purify by column chromatography to obtain pure this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

-

Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically in a DMSO stock solution, diluted in culture medium) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. Its synthesis is achievable through established synthetic methodologies, and its structure suggests promising applications, particularly in the development of novel anticancer agents targeting tubulin polymerization. This technical guide provides a solid foundation for researchers interested in exploring the chemical and biological properties of this and related oxazole derivatives. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

-

Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. PubMed. [Link]

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics.

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

-

1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed. [Link]

-

Van Leusen Reaction. NROChemistry. [Link]

-

Van Leusen Reaction. Organic Chemistry Portal. [Link]

-

Van Leusen reaction. Wikipedia. [Link]

-

Post-synthetic modification of 2-(p-tolyl)oxazole-5-carbaldehyde. (a)... ResearchGate. [Link]

-

Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. IRIS. [Link]

-

Prediction of physicochemical properties. PubMed. [Link]

-

Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. -ORCA - Cardiff University. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. [Link]

-

Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry. ResearchGate. [Link]

-

Advancing physicochemical property predictions in computational drug discovery. eScholarship. [Link]

-

p-TOLUALDEHYDE. Organic Syntheses Procedure. [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central. [Link]

-

2-Anilinonicotinyl linked 1,3,4-oxadiazole derivatives: Synthesis, antitumour activity and inhibition of tubulin polymerization. ResearchGate. [Link]

-

Synthesis of p-tolylmethanol derivatives 4(a–k). ResearchGate. [Link]

-

Synthesis of p-tolualdehyde. PrepChem.com. [Link]

-

Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. [Link]

-

Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. PubMed. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Drug Delivery and Therapeutics. [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]

-

The Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: A Takeda perspective. ResearchGate. [Link]

-

p-tolylmethanol. ATB. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

-

C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. ResearchGate. [Link]

Sources

- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents [sfera.unife.it]

- 2. 2-P-TOLYL-THIAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-p-Tolyl-oxazol-4-yl)-methanol (CAS: 36841-47-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-p-Tolyl-oxazol-4-yl)-methanol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and the known biological significance of the oxazole scaffold, this document offers insights into its synthesis, characterization, and prospective biological evaluation.

Introduction: The Significance of the Oxazole Moiety

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile scaffold in a multitude of biologically active molecules.[1] The substitution pattern on the oxazole ring plays a crucial role in defining the pharmacological properties of these compounds, which have been shown to exhibit a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.[1] The subject of this guide, this compound, incorporates the 2-p-tolyl-oxazole core, suggesting its potential as a valuable building block for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 36841-47-1 | [2] |

| Molecular Formula | C₁₁H₁₁NO₂ | [2] |

| Molecular Weight | 189.21 g/mol | [2] |

| IUPAC Name | [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanol | [2] |

Synthesis of this compound

Step 1: Synthesis of 2-(p-Tolyl)oxazole-4-carbaldehyde via the Van Leusen Reaction

The Van Leusen oxazole synthesis is a powerful and widely used method for the formation of the oxazole ring.[3] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3] For the synthesis of 4-substituted oxazoles, a modification of this reaction can be employed.

Experimental Protocol (Inferred):

-

To a solution of p-tolualdehyde (1.0 eq) in a suitable solvent such as methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).[3]

-

Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.[3]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., dichloromethane) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield 2-(p-tolyl)oxazole-4-carbaldehyde.

Step 2: Reduction of 2-(p-Tolyl)oxazole-4-carbaldehyde

The reduction of the aldehyde functional group to a primary alcohol is a standard transformation in organic synthesis. A mild reducing agent such as sodium borohydride (NaBH₄) is well-suited for this purpose. A similar reduction of 2-p-tolyl-thiazole-4-carbaldehyde has been reported using manganese dioxide as an oxidizing agent in the reverse reaction, suggesting the feasibility of this reductive step.[4]

Experimental Protocol (Inferred):

-

Dissolve 2-(p-tolyl)oxazole-4-carbaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography if necessary.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 2H | Aromatic protons ortho to the oxazole ring on the p-tolyl group |

| ~7.2-7.4 | d | 2H | Aromatic protons meta to the oxazole ring on the p-tolyl group |

| ~7.5 | s | 1H | Oxazole ring proton (C5-H) |

| ~4.7 | s | 2H | Methylene protons (-CH₂OH) |

| ~2.4 | s | 3H | Methyl protons of the p-tolyl group (-CH₃) |

| ~2.0 | br s | 1H | Hydroxyl proton (-OH) |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~161 | Oxazole ring carbon (C2) |

| ~145 | Oxazole ring carbon (C4) |

| ~138 | Aromatic carbon of the p-tolyl group attached to the methyl group |

| ~129 | Aromatic carbons of the p-tolyl group |

| ~126 | Aromatic carbons of the p-tolyl group |

| ~125 | Aromatic carbon of the p-tolyl group attached to the oxazole ring |

| ~120 | Oxazole ring carbon (C5) |

| ~56 | Methylene carbon (-CH₂OH) |

| ~21 | Methyl carbon of the p-tolyl group (-CH₃) |

Infrared (IR) Spectroscopy:

Key expected IR absorption bands include a broad peak around 3300 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching of the aromatic and alkyl groups around 3000-2850 cm⁻¹, C=N and C=C stretching of the oxazole and aromatic rings in the 1600-1450 cm⁻¹ region, and a strong C-O stretching band for the primary alcohol around 1050 cm⁻¹.

Potential Applications in Drug Discovery and Biological Screening

The oxazole scaffold is a well-established pharmacophore in drug discovery.[1] The presence of the 2-p-tolyl-oxazole core in this compound suggests its potential for a range of biological activities.

Hypothesized Biological Activities:

-

Anticancer Activity: Many oxazole-containing compounds have demonstrated potent antiproliferative effects against various cancer cell lines.[1]

-

Antimicrobial Activity: The oxazole nucleus is a common feature in natural and synthetic antimicrobial agents.[1]

-

Anti-inflammatory Activity: Several oxazole derivatives have been reported to possess anti-inflammatory properties.[1]

Proposed Biological Screening Workflow:

A systematic biological evaluation of this compound would be crucial to elucidate its therapeutic potential.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound represents a promising, yet underexplored, molecule within the medicinally significant class of oxazole derivatives. This guide has outlined a plausible synthetic route, predicted its key spectroscopic features, and proposed a workflow for its biological evaluation. The structural motifs present in this compound provide a strong rationale for its investigation as a potential scaffold for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological activity of this compound is warranted to fully uncover its potential in the field of drug discovery.

References

-

A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. [Link]

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. The Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of (2-p-Tolyl-oxazol-4-yl)-methanol

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of (2-p-Tolyl-oxazol-4-yl)-methanol (CAS No: 36841-47-1), a substituted oxazole of interest to researchers in medicinal chemistry and drug development. Oxazole derivatives are a significant class of heterocyclic compounds known for their diverse pharmacological activities.[1] A thorough understanding of their molecular structure is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. This document details a robust synthetic pathway, outlines expected spectroscopic signatures for structural verification, and discusses the potential therapeutic applications based on the broader class of 2,4-disubstituted oxazoles. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from analogous compounds and established chemical principles to provide a reliable technical resource.

Introduction to the this compound Scaffold

This compound belongs to the family of 2,4-disubstituted oxazoles, a core motif in numerous biologically active molecules. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[2] The substitution pattern, featuring a p-tolyl group at the 2-position and a hydroxymethyl group at the 4-position, imparts specific physicochemical properties that can influence its biological interactions. The p-tolyl group, a phenyl ring substituted with a methyl group, can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with biological targets. The hydroxymethyl group provides a site for hydrogen bonding, potentially enhancing solubility and target engagement. The study of such molecules is crucial for the development of novel therapeutics, with oxazole derivatives showing promise as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by the planar oxazole ring, with the p-tolyl and hydroxymethyl substituents extending from it.

Molecular Formula: C₁₁H₁₁NO₂

Molecular Weight: 189.21 g/mol

IUPAC Name: [2-(4-methylphenyl)-1,3-oxazol-4-yl]methanol

CAS Number: 36841-47-1[4]

A three-dimensional representation of the molecule highlights the spatial arrangement of the functional groups, which is critical for its interaction with biological macromolecules.

Caption: 2D representation of the molecular structure of this compound.

Synthesis of this compound

A robust and versatile method for the synthesis of 2,4-disubstituted oxazoles is the Van Leusen reaction, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).[5] This can be followed by standard functional group manipulations to achieve the target molecule. A plausible and efficient synthetic route is outlined below.

Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Step 1: Van Leusen Oxazole Synthesis. Reaction of p-tolualdehyde with ethyl isocyanoacetate in the presence of a base to form ethyl 2-(p-tolyl)oxazole-4-carboxylate.

-

Step 2: Reduction of the Ester. Reduction of the ethyl ester to the corresponding primary alcohol, this compound, using a suitable reducing agent like lithium aluminium hydride (LiAlH₄).

Sources

A Technical Guide to (2-(4-methylphenyl)oxazol-4-yl)methanol: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary

The oxazole scaffold is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in modern medicinal chemistry. This technical guide provides an in-depth analysis of a key derivative, (2-(4-methylphenyl)oxazol-4-yl)methanol. We present its definitive chemical identity, a comprehensive spectroscopic profile, detailed synthetic protocols with an emphasis on mechanistic rationale, and a discussion of its strategic importance as a versatile building block for the development of next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.

Chemical Identity and Physicochemical Properties

The precise identification and characterization of a chemical entity are foundational to its successful application in research and development. (2-(4-methylphenyl)oxazol-4-yl)methanol is a disubstituted oxazole featuring a para-tolyl group at the 2-position and a hydroxymethyl group at the 4-position.

| Identifier | Value | Source |

| IUPAC Name | (2-(4-methylphenyl)-1,3-oxazol-4-yl)methanol | PubChem |

| Common Synonyms | (2-p-Tolyl-oxazol-4-YL)-methanol | [1] |

| CAS Number | 36841-47-1 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Structure |

Spectroscopic Profile: A Predictive Analysis

While extensive published experimental data for this specific molecule is scarce, its spectroscopic characteristics can be reliably predicted based on well-established principles and data from structurally analogous compounds.[2] This predictive profile is crucial for reaction monitoring and quality control.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~7.9-8.0 ppm (d, 2H): Aromatic protons ortho to oxazole. δ ~7.2-7.3 ppm (d, 2H): Aromatic protons meta to oxazole. δ ~7.7 ppm (s, 1H): Oxazole ring proton (C5-H). δ ~4.6 ppm (s, 2H): Methylene protons (-CH₂OH). δ ~3.5-4.0 ppm (broad s, 1H): Hydroxyl proton (-OH). δ ~2.4 ppm (s, 3H): Methyl protons (-CH₃). | The deshielding effect of the oxazole ring and the tolyl group's electron-donating nature dictate the aromatic shifts. The oxazole proton at C5 typically appears as a singlet in this region. The methylene protons adjacent to the electronegative oxygen and the oxazole ring are shifted downfield. The hydroxyl proton is often broad and its shift is concentration-dependent. |

| ¹³C NMR | δ ~162 ppm: C2 of oxazole. δ ~145 ppm: C4 of oxazole. δ ~138 ppm: C5 of oxazole. δ ~125-140 ppm: Aromatic carbons. δ ~55-60 ppm: Methylene carbon (-CH₂OH). δ ~21 ppm: Methyl carbon (-CH₃). | The chemical shifts of the oxazole ring carbons are characteristic. The aromatic region will show multiple signals corresponding to the substituted phenyl ring. The aliphatic carbons (methylene and methyl) appear in their expected upfield regions. |

| Infrared (IR) | ~3300-3400 cm⁻¹ (broad): O-H stretch. ~3100-3150 cm⁻¹: C-H stretch (aromatic/heteroaromatic). ~2850-2950 cm⁻¹: C-H stretch (aliphatic). ~1600-1650 cm⁻¹: C=N stretch (oxazole ring). ~1050-1150 cm⁻¹: C-O stretch. | The broad O-H band is a key diagnostic feature. The C=N stretching frequency confirms the presence of the oxazole heterocycle. |

| Mass Spec. (MS) | m/z 189.08: [M]⁺ (Molecular Ion). m/z 171: [M-H₂O]⁺. m/z 118: Fragment corresponding to p-tolunitrile. | Electrospray ionization (ESI) or electron ionization (EI) would be expected to show a strong molecular ion peak. Common fragmentation pathways include the loss of water from the hydroxymethyl group and cleavage of the oxazole ring. |

Synthesis and Mechanistic Insights

The construction of the 2,4-disubstituted oxazole core is a well-established process in organic chemistry. One of the most robust and versatile methods is the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[3] This method directly constructs the oxazole ring system.

Protocol: Van Leusen-Type Synthesis of the 2-(p-Tolyl)oxazole Core

This protocol describes the synthesis of the parent 2-(p-tolyl)oxazole to illustrate the core-forming reaction. The introduction of the 4-hydroxymethyl group would typically involve using a different starting material, such as serine methyl ester, or a multi-step sequence involving a 4-carboxyoxazole intermediate followed by reduction.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolualdehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq) in anhydrous methanol.[3]

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The use of an anhydrous solvent and base is critical to prevent unwanted side reactions.[3]

-

Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: After cooling to room temperature, remove the methanol under reduced pressure. Partition the resulting residue between dichloromethane and water.

-

Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-(p-tolyl)oxazole.[3]

Synthetic Workflow Diagram

Caption: Workflow for the Van Leusen synthesis of the oxazole core.

Expert Rationale and Troubleshooting

-

Choice of Base and Solvent: Potassium carbonate in methanol is a standard, effective, and economical choice.[3] For less reactive aldehydes, a stronger base system like potassium tert-butoxide in THF may be necessary to facilitate the initial deprotonation of TosMIC.[3]

-

Causality of Failure: Low yields are often traced to impure reagents (especially wet solvents or old TosMIC) or insufficient reaction time/temperature.[3]

-

Side Products: An excess of methanol can sometimes lead to the formation of a 4-alkoxy-2-oxazoline side product.[3] Controlling the stoichiometry is therefore essential for a clean reaction.

Strategic Role in Drug Development

(2-(4-methylphenyl)oxazol-4-yl)methanol is not merely a chemical curiosity; it is a strategic building block for constructing complex drug-like molecules. Its value stems from the combination of the stable oxazole core and the versatile functional handles.

The Oxazole Core as a Bioisostere

The oxazole ring is often used as a bioisostere for ester and amide functionalities. This substitution can enhance metabolic stability by removing sites susceptible to hydrolysis while maintaining the necessary geometry and electronic properties for target binding.

Significance of Substituents

-

p-Tolyl Group: This group imparts lipophilicity, which is crucial for membrane permeability and reaching intracellular targets. The methyl group provides a site for potential metabolic oxidation, which can be a factor in pharmacokinetics, or it can engage in favorable van der Waals interactions within a protein binding pocket.

-

Hydroxymethyl Group: This is the most critical feature for its role as an intermediate. The primary alcohol is a versatile functional handle that opens up a vast chemical space for derivatization.

Application as a Versatile Scaffold

The hydroxymethyl group can be readily transformed into other functionalities, allowing for the synthesis of diverse compound libraries for screening.

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid provides an electrophilic center for forming amides, esters, or for use in reductive amination, enabling linkage to other molecular fragments.

-

Esterification/Etherification: Direct reaction at the alcohol allows for the introduction of various side chains to probe structure-activity relationships (SAR).

-

Halogenation: Conversion to a chloromethyl or bromomethyl group creates a reactive electrophile for nucleophilic substitution reactions.

This versatility has positioned oxazole derivatives as key components in drugs targeting a range of diseases, from cancer to inflammation and diabetes.[4][5] For example, related structures serve as precursors for Peroxisome Proliferator-Activated Receptor (PPAR) agonists used in antidiabetic agents.[4]

Scaffold Derivatization Potential

Caption: Derivatization pathways from the core compound to potential drug classes.

Conclusion

(2-(4-methylphenyl)oxazol-4-yl)methanol represents a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its well-defined structure, predictable spectroscopic properties, and accessible synthesis make it an ideal starting point for discovery campaigns. The strategic placement of the p-tolyl and hydroxymethyl groups on the stable oxazole core provides a balanced profile of lipophilicity and functional reactivity, enabling the rapid generation of diverse chemical libraries. For researchers and professionals in drug development, a thorough understanding of this intermediate's properties and potential is key to unlocking novel therapeutic agents.

References

- This compound - CAS:36841-47-1. (n.d.). Amagene Biosciences. Retrieved January 8, 2026.

- Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives. (n.d.). Benchchem. Retrieved January 8, 2026.

- (2-PHENYL-OXAZOL-4-YL)-METHANOL synthesis. (n.d.). ChemicalBook. Retrieved January 8, 2026.

- (2-(p-Tolyl)oxazol-4-yl)methanamine. (n.d.). PubChem. Retrieved January 8, 2026.

- (2-Pentyl-4,5-dihydro-1,3-oxazol-4-yl)methanol. (n.d.). PubChem. Retrieved January 8, 2026.

- (2-Oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methanol. (n.d.). PubChem. Retrieved January 8, 2026.

- (4-hydroxymethyl-2-phenyl-4,5-dihydro-oxazol-4-yl)-methanol. (n.d.). Sigma-Aldrich. Retrieved January 8, 2026.

- [2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol. (n.d.). Vulcanchem. Retrieved January 8, 2026.

- CAS 36841-50-6 | [2-(4-Nitro-phenyl)-oxazol-4-YL]-methanol. (n.d.). Synblock. Retrieved January 8, 2026.

- CAS 36093-97-7 | (2-(p-Tolyl)thiazol-4-yl)methanol. (n.d.). BLDpharm. Retrieved January 8, 2026.

- Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.

- CAS 62882-04-6 | 2-(p-Tolyl)oxazole. (n.d.). Synblock. Retrieved January 8, 2026.

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. Retrieved January 8, 2026.

- This compound | 36841-47-1. (n.d.). Sigma-Aldrich. Retrieved January 8, 2026.

- Innovations in Pharmaceutical Processes with Pharma-Grade Methanol. (2025). Purosolv. Retrieved January 8, 2026.

- Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. (n.d.). Benchchem. Retrieved January 8, 2026.

- p-tolylmethanol | CAS#:589-18-4. (n.d.). Chemsrc. Retrieved January 8, 2026.

- CAS 640291-93-6 | (5-(p-Tolyl)isoxazol-3-yl)methanol. (n.d.). BLDpharm. Retrieved January 8, 2026.

- CAS 206055-87-0 | (3-P-Tolyl-isoxazol-5-YL)-methanol. (n.d.). Synblock. Retrieved January 8, 2026.

- Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. (2025). PMC - NIH. Retrieved January 8, 2026.

- Spectroscopic and biological studies of Pd(II) complexes of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol. (2024).

- Designing Next-Generation Drug-like Molecules for Medicinal Applications. (2023). MDPI. Retrieved January 8, 2026.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Disubstituted Oxazoles for Researchers, Scientists, and Drug Development Professionals

Foreword: The Oxazole Scaffold - A Privileged Motif in Modern Drug Discovery

The 2,4-disubstituted oxazole core is a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activities and its role as a bioisosteric replacement for less stable functionalities like amides and esters.[1][2] This five-membered heterocyclic ring, featuring an oxygen and a nitrogen atom separated by a carbon, is a key pharmacophore in a multitude of clinically relevant agents, demonstrating activities that span from antibacterial and anticancer to anti-inflammatory and beyond.[3][4] The strategic placement of substituents at the 2 and 4 positions allows for precise modulation of the molecule's electronic, steric, and lipophilic properties, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of the core physicochemical properties of 2,4-disubstituted oxazoles, offering a foundational understanding for their rational design and application in drug development.

I. The Electronic Landscape and Chemical Stability of the Oxazole Ring

The inherent reactivity and stability of the 2,4-disubstituted oxazole scaffold are dictated by the electronic interplay between its constituent heteroatoms and the influence of appended substituents. Understanding these electronic characteristics is paramount for predicting chemical behavior and designing robust synthetic strategies.

Basicity and pKa: The Role of the Pyridine-like Nitrogen

The nitrogen atom at the 3-position of the oxazole ring is analogous to pyridine, possessing a lone pair of electrons in an sp² hybrid orbital that is not part of the aromatic sextet. This makes the oxazole ring a weak base.[5] The conjugate acid of the parent oxazole has a pKa of approximately 0.8, indicating it is significantly less basic than imidazole (pKa ≈ 7).[6]

The basicity of 2,4-disubstituted oxazoles is profoundly influenced by the electronic nature of the substituents at the 2 and 4 positions.

-

Electron-donating groups (EDGs) at either position increase the electron density on the ring nitrogen, thereby enhancing its basicity and leading to a higher pKa.

-

Electron-withdrawing groups (EWGs) , conversely, decrease the electron density at the nitrogen, resulting in lower basicity and a lower pKa.

The most acidic proton on the unsubstituted oxazole ring is at the C2 position, with an estimated pKa of around 20, making it susceptible to deprotonation by strong bases.[7][8]

Chemical Stability: Navigating the Balance of pH

The stability of the oxazole ring is highly dependent on the pH of its environment. Both acidic and basic conditions can promote ring-opening reactions, a critical consideration during synthesis, formulation, and in physiological environments.[9]

-

Acidic Conditions: Protonation of the ring nitrogen activates the oxazole nucleus towards nucleophilic attack, often by water, leading to hydrolytic cleavage.[9]

-

Basic Conditions: Strong bases can deprotonate the C2 position, forming a reactive intermediate that can undergo ring-opening to an isocyanoenolate.[9]

The nature of the substituents at the 2 and 4 positions can modulate this stability. Electron-donating groups can increase the electron density of the ring, making it less susceptible to nucleophilic attack and enhancing its stability.[9]

II. Lipophilicity (logP/logD): A Key Determinant of Drug-Like Properties

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical physicochemical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For 2,4-disubstituted oxazoles, the substituents at these positions are the primary drivers of the overall lipophilicity.

The lipophilicity of a compound directly impacts its ability to cross biological membranes, with an optimal range often sought for oral bioavailability. A general guideline in drug discovery, Lipinski's Rule of Five, suggests a logP value of less than 5 is desirable for good absorption.

The contribution of various substituents to the overall lipophilicity can be estimated, providing a powerful tool for the rational design of analogs with desired logP profiles. For instance, replacing a phenyl group with a more polar heterocycle, such as a pyridine, can significantly decrease lipophilicity.[10]

Below is a table illustrating the predicted impact of representative substituents at the 2 and 4 positions on the calculated logP (cLogP) of a hypothetical 2,4-disubstituted oxazole core.

| Substituent at C2 | Substituent at C4 | Approximate cLogP | General Impact on Lipophilicity |

| Phenyl | Methyl | 2.5 - 3.5 | Moderate |

| 4-Chlorophenyl | Phenyl | 4.0 - 5.0 | High |

| Methyl | 4-Methoxyphenyl | 2.0 - 3.0 | Moderate |

| Pyridin-2-yl | Phenyl | 1.5 - 2.5 | Reduced |

| tert-Butyl | Methyl | 2.0 - 3.0 | Moderate |

Note: These are estimated values and can vary based on the specific calculation algorithm and the electronic interactions between the substituents and the oxazole ring.

III. Aqueous Solubility: A Prerequisite for Biological Activity

Adequate aqueous solubility is essential for a drug candidate to be absorbed and distributed throughout the body. The parent oxazole is soluble in polar solvents like water due to the hydrogen bonding potential of its heteroatoms.[11] However, for 2,4-disubstituted oxazoles, solubility is a complex interplay between the inherent polarity of the oxazole core and the nature of the substituents.

Generally, the introduction of polar functional groups (e.g., -OH, -NH₂, -COOH) and the avoidance of large, nonpolar moieties will enhance aqueous solubility. Conversely, increasing the molecular weight and lipophilicity with nonpolar substituents will decrease solubility.

The relationship between logP and aqueous solubility is not always linear, as other factors like crystal lattice energy can play a significant role.[12] However, as a general trend, more lipophilic compounds tend to have lower aqueous solubility.

IV. Metabolic Stability: Resisting Biotransformation

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[13] A compound with high metabolic stability will have a longer half-life in the body, potentially allowing for less frequent dosing.

The oxazole ring itself can be a site of metabolism. Strategies to enhance the metabolic stability of 2,4-disubstituted oxazoles often involve:

-

Blocking Sites of Metabolism: Introducing sterically hindering groups or replacing a metabolically labile hydrogen with a more stable group, such as fluorine.

-

Altering Electronic Properties: The introduction of electron-withdrawing groups can make the ring less susceptible to oxidative metabolism.

-

Modulating Lipophilicity: Very lipophilic compounds tend to be better substrates for metabolizing enzymes. Optimizing lipophilicity to a moderate range can improve metabolic stability.

V. Experimental Determination of Key Physicochemical Properties

Accurate experimental determination of these physicochemical properties is crucial for validating in silico predictions and guiding the drug discovery process.

Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for the experimental characterization of a newly synthesized 2,4-disubstituted oxazole.

Caption: A generalized workflow from synthesis to lead optimization for 2,4-disubstituted oxazoles.

Experimental Protocol: Determination of logP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a common and efficient method for determining the lipophilicity of 2,4-disubstituted oxazoles.[14][15]

Principle: The retention time of a compound on a reverse-phase HPLC column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, correlates with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined from its retention time.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reverse-phase C18 column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Test compound (2,4-disubstituted oxazole) dissolved in a suitable solvent (e.g., DMSO)

-

A set of standard compounds with known logP values

Procedure:

-

Preparation of Standards and Test Compound: Prepare stock solutions of the standard compounds and the test compound at a concentration of approximately 1 mg/mL in a suitable solvent.

-

HPLC Method Development: Develop a gradient elution method that provides good separation of the standards and the test compound. A typical gradient might run from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Calibration Curve: Inject the standard compounds individually and record their retention times. Plot the logarithm of the retention factor (k') versus the known logP values of the standards to generate a calibration curve. The retention factor k' is calculated as: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

Sample Analysis: Inject the test compound solution and record its retention time.

-

logP Determination: Calculate the k' for the test compound and use the calibration curve to determine its logP value.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a standard method for assessing the metabolic stability of 2,4-disubstituted oxazoles in a high-throughput manner.

Principle: The rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of CYP enzymes, is a measure of its metabolic stability.

Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system (cofactor for CYP enzymes)

-

Phosphate buffer (pH 7.4)

-

Test compound (2,4-disubstituted oxazole)

-

Positive control compound with known metabolic instability (e.g., verapamil)

-

Acetonitrile with an internal standard for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Preparation: In a 96-well plate, add the test compound and positive control to the phosphate buffer.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of this line is the rate constant of metabolism (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k, and the intrinsic clearance (CLint) can be subsequently determined.

VI. Structure-Property Relationships (SPR): Rational Design of 2,4-Disubstituted Oxazoles

The true power of understanding these physicochemical properties lies in the ability to establish structure-property relationships. By systematically varying the substituents at the 2 and 4 positions and observing the impact on key parameters, medicinal chemists can rationally design new analogs with improved drug-like properties.

Logical Framework for SPR Analysis

The following diagram illustrates the logical flow of analyzing structure-property relationships for 2,4-disubstituted oxazoles.

Caption: A framework for analyzing structure-property relationships in 2,4-disubstituted oxazoles.

For example, a study might reveal that introducing a basic nitrogen-containing substituent at the 4-position increases aqueous solubility and provides a handle for salt formation, while a bulky, lipophilic group at the 2-position enhances binding to a hydrophobic pocket of a target protein but decreases metabolic stability. This knowledge then informs the next round of analog design to balance these competing properties.

VII. Conclusion: A Roadmap for a Privileged Scaffold

The 2,4-disubstituted oxazole is a remarkably versatile scaffold with a rich history and a bright future in drug discovery. A thorough understanding of its fundamental physicochemical properties is not merely an academic exercise but a critical prerequisite for the successful development of novel therapeutics. By systematically evaluating and modulating the electronic nature, lipophilicity, solubility, and metabolic stability through strategic substitution at the 2 and 4 positions, researchers can unlock the full potential of this privileged motif. This guide serves as a foundational resource to empower scientists in their quest to design and develop the next generation of oxazole-based medicines.

References

- Kaur, R., & Bala, R. (2023). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

- Kaur, R., & Bala, R. (2025). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Journalasjt.

- A, P., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(1), 4.

- Ciura, K., et al. (2017). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)

- Kenny, P. W., et al. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(17), 8144-8154.

-

Solubility of Things. (n.d.). Oxazole. Retrieved from [Link]

- Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium.

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

- Movassaghi, M., & Hill, M. D. (2008). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron letters, 49(43), 6336–6339.

- Wasik, S. P., et al. (1983). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 88(2), 143-146.

- Ge, Z., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2(3), 180-184.

-

Pharma Focus Asia. (n.d.). Metabolic Stability. Retrieved from [Link]

- Ciura, K., et al. (2018). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 23(11), 2821.

- Halasz, I., et al. (2013). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 24(5), 1635-1647.

- Essig, S., et al. (2022). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv.

- Phillips, R. S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665–2668.

-

Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

- CHEM 344 - Organic Chemistry II Laboratory. (2023). Solubility of Organic Compounds. University of Wisconsin-Madison.

- Rupp, M. (2011). Predicting the pKa of Small Molecules.

- Department of Chemistry, University of Calgary. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

- Tehan, B. G., et al. (2002). Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds.

- Kumar, A., & Kumar, S. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(20), 127-135.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

- Mach, R. H., et al. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of pharmaceutical sciences, 83(3), 305–315.

- Halasz, I., et al. (2013). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 24(5), 1635-1647.

- Krygowski, T. M., & Stępień, B. T. (2005). Substituent Effects in Heterocyclic Systems. In Topics in Heterocyclic Chemistry (Vol. 1, pp. 137-192). Springer, Berlin, Heidelberg.

- Aydin, M., & Beker, D. (2011). Substituent effect on the aromaticity of 1,3-azole systems. Journal of Molecular Structure: THEOCHEM, 1002(1-3), 59-63.

- Study.com. (n.d.). Oxazole is a five-membered aromatic heterocycle. Would you expect oxazole to be more basic or less basic than pyrrole? Explain..

- Kaspady, M., et al. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 6(1), 21-28.

- Kumar, D., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Journal of Applied Pharmaceutical Science, 5(2), 026-034.

- Kumar, D., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. Semantic Scholar.

- Kumar, D., et al. (2015). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents.

- Wang, Y., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of organic chemistry, 89(7), 5038–5048.

- Ntie-Kang, F., et al. (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Future medicinal chemistry, 15(22), 1835–1853.

- Ge, Z., et al. (2011). Oxadiazoles in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2(3), 180-184.

- Küçükgüzel, I., et al. (2009). Synthesis, antimicrobial activity and QSAR studies of new 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazoles. European journal of medicinal chemistry, 44(6), 2533–2541.

- Phillips, R. S. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic letters, 4(16), 2665–2668.

Sources

- 1. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mrupp.info [mrupp.info]

- 3. mttlab.eu [mttlab.eu]

- 4. benthamdirect.com [benthamdirect.com]

- 5. homework.study.com [homework.study.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioivt.com [bioivt.com]

- 12. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

An In-depth Technical Guide to (2-P-Tolyl-oxazol-4-YL)-methanol: Synthesis, Structure, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and potential applications of (2-P-Tolyl-oxazol-4-YL)-methanol. The oxazole scaffold is a privileged motif in medicinal chemistry, known for its wide array of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this specific oxazole derivative. While direct experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous structures and established synthetic methodologies to provide a robust framework for its study. We will delve into a proposed synthetic route, predicted spectroscopic data for structural elucidation, and a discussion of its potential pharmacological relevance based on the well-documented activities of structurally related oxazole-containing compounds.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom. This structural unit is a cornerstone in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, such as enzymes and receptors.[3] The oxazole nucleus is present in a multitude of natural products and synthetically developed pharmaceutical agents, exhibiting a broad spectrum of pharmacological properties including anti-inflammatory, antibacterial, antifungal, and anticancer activities.[1][2]

The compound of interest, this compound, features a p-tolyl group at the 2-position and a hydroxymethyl group at the 4-position of the oxazole ring. This substitution pattern offers specific steric and electronic properties that can influence its biological activity and pharmacokinetic profile. The p-tolyl group provides a hydrophobic region, while the hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially enhancing solubility and target binding.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is depicted below. A thorough understanding of its chemical architecture is paramount for predicting its reactivity and biological interactions.

Caption: Proposed synthesis of the oxazole ester intermediate.

Step 2: Reduction to this compound

The ester intermediate can be selectively reduced to the primary alcohol using a suitable reducing agent such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent.

Caption: Proposed reduction to the final product.

Detailed Experimental Protocol (Proposed)

Materials:

-

Ethyl 3-bromo-2-oxopropanoate

-

p-Toluamide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Lithium aluminium hydride (LiAlH₄)

-

Tetrahydrofuran (THF, anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Protocol for Step 1: Synthesis of Ethyl 2-(p-tolyl)oxazole-4-carboxylate

-

To a stirred solution of p-toluamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Slowly add ethyl 3-bromo-2-oxopropanoate (1.1 eq) to the mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ester.

Protocol for Step 2: Reduction to this compound

-

Prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-(p-tolyl)oxazole-4-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with ethyl acetate.

-

Combine the filtrate and washes, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Structural Characterization: Predicted Spectroscopic Data

The definitive identification of this compound relies on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are predicted. [4][5] Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Oxazole H5 | ~7.6 - 7.8 | Singlet (s) | 1H |

| Aromatic H (p-tolyl) | ~7.8 - 8.0 (d, J ≈ 8 Hz) | Doublet (d) | 2H |

| Aromatic H (p-tolyl) | ~7.2 - 7.4 (d, J ≈ 8 Hz) | Doublet (d) | 2H |

| CH₂ (hydroxymethyl) | ~4.7 - 4.9 | Singlet (s) or Doublet (d) | 2H |

| OH (hydroxyl) | ~2.0 - 3.0 (variable) | Broad Singlet (br s) | 1H |

| CH₃ (p-tolyl) | ~2.4 | Singlet (s) | 3H |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Oxazole) | ~161 - 163 |

| C4 (Oxazole) | ~148 - 150 |

| C5 (Oxazole) | ~130 - 132 |

| Aromatic C (p-tolyl, C-ipso) | ~124 - 126 |

| Aromatic C (p-tolyl, C-para) | ~140 - 142 |

| Aromatic C (p-tolyl, CH) | ~129 - 130 and ~126 - 127 |

| CH₂ (hydroxymethyl) | ~56 - 58 |

| CH₃ (p-tolyl) | ~21 - 22 |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

-

O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹

-

C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹

-

C=N and C=C stretch (oxazole and aromatic ring): Strong absorptions in the 1500-1650 cm⁻¹ region

-

C-O stretch (alcohol): A strong band around 1050-1150 cm⁻¹

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z = 189.

-

Key Fragments: Loss of the hydroxymethyl group (-CH₂OH, m/z = 158), fragmentation of the p-tolyl group, and cleavage of the oxazole ring.

Potential Applications in Drug Discovery and Development

The oxazole scaffold is a versatile building block in the design of novel therapeutic agents. [1][2]While specific biological data for this compound is not available, its structural features suggest potential for a range of pharmacological activities based on extensive research into similar compounds.

Caption: Potential therapeutic areas for this compound.

-

Anticancer Activity: Many 2,4-disubstituted oxazoles have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes like kinases or the disruption of microtubule polymerization.

-

Anti-inflammatory Properties: Oxazole derivatives have been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

-

Antibacterial and Antifungal Activity: The oxazole ring is a component of several natural and synthetic antimicrobial agents. [2]These compounds can act by disrupting cell wall synthesis, inhibiting protein synthesis, or interfering with other essential metabolic pathways in microorganisms.

-

Antitubercular Activity: There is growing interest in oxazole-containing compounds as potential treatments for tuberculosis, with some derivatives showing promising activity against Mycobacterium tuberculosis. [2] The presence of the hydroxymethyl group at the 4-position provides a handle for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. This could involve esterification, etherification, or conversion to other functional groups to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising chemical entity that combines the pharmacologically significant oxazole core with substitution patterns that are amenable to further chemical exploration. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis and characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data serves as a valuable reference for researchers undertaking the synthesis and identification of this compound. The potential applications in drug discovery, particularly in the areas of oncology and infectious diseases, are substantial and warrant further investigation. It is our hope that this guide will serve as a catalyst for future research into this and related oxazole derivatives, ultimately contributing to the development of novel therapeutic agents.

References

-

Medicinal Applications of 1,3-Oxazole Derivatives. (n.d.). SlideShare. Retrieved from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1698. [Link]

-

Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Pharmaceuticals, 15(9), 1122. [Link]

-

Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. (2025). Organic Syntheses, 102, 156-184. [Link]

-

Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2025). Chemical Science, 16(1), 1-8. [Link]

-

Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). Journal of Medicinal Chemistry, 60(9), 3809-3823. [Link]

-

Recent advance in oxazole-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry, 144, 444-492. [Link]

-

Synthesis and biological evaluation of aryl triazoles as firefly luciferase inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

-

Infrared spectra of methanol, ethanol, and n-propanol. (n.d.). NIST. Retrieved from [Link]

-

Synthesis and biological evaluation of new 2-aryl-4-((4-aryl-1H-1,2,3-triazol-1-yl)methyl)thiazole derivatives. (2017). Monatshefte für Chemie - Chemical Monthly, 149(2), 359-368. [Link]

-

Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. (2003). Wiley. [Link]

-

One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. (2023). Journal of Synthetic Chemistry, 2(2), 202-213. [Link]

-

On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. (2021). Organic Letters, 23(14), 5457-5460. [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). Arabian Journal of Chemistry, 12(8), 3404-3425. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5109. [Link]

-

Oxazoles synthesis, reactions, and spectroscopy. Part A. (2003). Massachusetts Institute of Technology. [Link]

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (2021). The Royal Society of Chemistry. Retrieved from [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry. [Link]

-

Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (2016). Tetrahedron Letters, 57(7), 757-759. [Link]

-

Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry. [Link]

-

13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]

- 2. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-P-Tolyl-oxazol-4-YL)-methanol: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-P-Tolyl-oxazol-4-YL)-methanol, a distinct heterocyclic compound, stands as a testament to the versatility of oxazole chemistry. While a singular "discovery" event of this specific molecule is not prominently documented in scientific literature, its existence and synthesis are a direct consequence of the development of robust synthetic methodologies for the oxazole core. This guide provides a comprehensive overview of the historical context of its enabling chemistries, a detailed exploration of its most probable synthetic pathways, and an analysis of its potential applications in medicinal chemistry, drawing insights from the broader family of substituted oxazoles.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind to a wide array of biological targets, including enzymes and receptors. This has led to the development of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The substitution pattern on the oxazole ring plays a pivotal role in defining the pharmacological profile of these compounds. The tolyl group at the 2-position and a hydroxymethyl group at the 4-position, as seen in this compound, offer specific steric and electronic features that can be exploited in the design of novel therapeutics.

Historical Context: The Foundational Pillars of Synthesis

One of the earliest methods for oxazole synthesis was the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. This method involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles.[1] Another classical approach is the Robinson-Gabriel synthesis , which utilizes the cyclization and dehydration of α-acylamino ketones.[2]

A significant breakthrough that directly enables the synthesis of the 2-(p-tolyl)oxazole core of our target molecule is the Van Leusen oxazole synthesis , first described in the 1970s.[3] This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes, providing a powerful tool for the construction of the oxazole ring.[3][4][5] The development of this methodology was a pivotal moment, opening up avenues for the creation of a diverse range of substituted oxazoles with high efficiency.

The final step in the likely synthesis of this compound, the reduction of a carboxylic acid ester to a primary alcohol, is a fundamental and well-established transformation in organic synthesis, with a history stretching back to the early 20th century with the advent of powerful reducing agents like lithium aluminum hydride.

Synthetic Pathways: A Technical Deep Dive

The most logical and efficient synthetic route to this compound involves a multi-step process, beginning with the construction of the 2-(p-tolyl)oxazole core, followed by functionalization at the 4-position.

Core Synthesis: The Van Leusen Oxazole Reaction

The Van Leusen reaction is the cornerstone for the synthesis of the 2-(p-tolyl)oxazole scaffold. This reaction involves the condensation of p-tolualdehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[4][6]

Mechanism: The reaction proceeds through a multi-step mechanism:

-

Deprotonation: A base abstracts a proton from the active methylene group of TosMIC, generating a nucleophilic carbanion.[4]

-

Nucleophilic Addition: The TosMIC carbanion attacks the carbonyl carbon of p-tolualdehyde.[4]

-

Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline intermediate.[4]

-

Elimination: The base facilitates the elimination of the tosyl group, leading to the formation of the aromatic oxazole ring.[4]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Synthesis of 2-(p-Tolyl)oxazole

-

To a stirred solution of p-tolualdehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).

-

Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude 2-(p-tolyl)oxazole by column chromatography on silica gel.

Functionalization at the 4-Position: Towards the Methanol Moiety

With the 2-(p-tolyl)oxazole core in hand, the next stage involves introducing the hydroxymethyl group at the 4-position. This is typically achieved through a two-step sequence: C-4 carboxylation followed by reduction of the resulting ester.

Step 1: Synthesis of 2-(p-Tolyl)oxazole-4-carboxylic Acid Ester

While direct formylation at the C4 position can be challenging, a more reliable route involves the synthesis of an oxazole-4-carboxylate intermediate. This can be achieved through various methods, including those starting from α-amino acids or via metalation of the oxazole ring followed by quenching with an electrophile like ethyl chloroformate.

Step 2: Reduction to this compound

The final step is the reduction of the ester group of the 2-(p-tolyl)oxazole-4-carboxylic acid ester to the corresponding primary alcohol. This is a standard transformation readily accomplished using a powerful reducing agent.

Experimental Protocol: Reduction of 2-(p-Tolyl)oxazole-4-carboxylic Acid Ester

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the 2-(p-tolyl)oxazole-4-carboxylic acid ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

-